molecular formula C8H6N2O3 B1314115 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 53890-44-1

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1314115
Key on ui cas rn: 53890-44-1
M. Wt: 178.14 g/mol
InChI Key: LZKPUOAYCKXVLR-UHFFFAOYSA-N
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Patent
US04347362

Procedure details

To a solution of 0.345 g. (0.15 g. atom) of sodium in 30 ml. of ethanol was added 4.8 g. of diethyl malonate. The mixture was stirred at room temperature for 5 minutes and then was evaporated in a rotary evaporator. The residue was dissolved in 30 ml. of N,N-dimethylformamide and 2.67 g. (0.015 mole) of 1-methyl-1H-4H-pyrido[2,3-d][1,3]-oxazine-2,4-dione was added. The mixture was heated under reflux for 10 minutes and the thick mixture was dissolved in 100 ml. of water. The solution was acidified with conc. hydrochloric acid and the precipitate which formed was collected, air dried, and a small amount of this 1.7 g. was recrystallized from ethanol to give the analytical sample of 4-hydroxy-1,2-dihydro-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid, ethyl ester, m.p. 158°-160° C.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6]CC)=O.[CH3:13][N:14]1[C:19]2[N:20]=[CH:21][CH:22]=[CH:23][C:18]=2[C:17](=O)[O:16]C1=O.Cl>O.C(O)C>[OH:16][C:17]1[C:18]2[C:19](=[N:20][CH:21]=[CH:22][CH:23]=2)[N:14]([CH3:13])[C:4](=[O:6])[C:3]=1[C:2]([O:10][CH2:11][CH3:12])=[O:9] |^1:0|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0.015 mol
Type
reactant
Smiles
CN1C(OC(C2=C1N=CC=C2)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
the thick mixture was dissolved in 100 ml
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C(C(N(C2=NC=CC=C12)C)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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